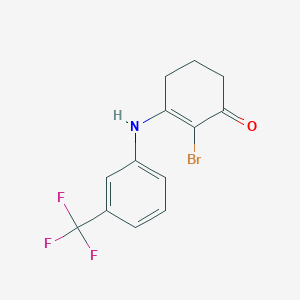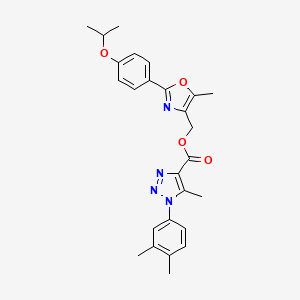
(2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a useful research compound. Its molecular formula is C26H28N4O4 and its molecular weight is 460.534. The purity is usually 95%.
BenchChem offers high-quality (2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Tetrel Bonding Interactions and Structural Analysis
Another study explored the synthesis, spectroscopic, and X-ray characterization of four triazole derivatives. This research delved into the structural aspects, focusing on π-hole tetrel bonding interactions, and analyzed these interactions using Hirshfeld surface analysis, DFT calculations, and Bader's theory of atoms-in-molecules. The study also examined molecular electrostatic potential (MEP) surface calculations to understand the nature of interactions and their energy implications (Ahmed et al., 2020).
Novel Antifungal Compound
Research on a novel antifungal compound from the 1,2,4-triazole class provided insights into its pharmacologically relevant physicochemical properties. The compound, identified as L-173, was assessed for solubility in various solvents, with findings indicating poor solubility in buffer solutions and better solubility in alcohols. The study utilized the Van't Hoff and Apelblat equations to model solubility and employed Hansen solubility parameters and the Hoftyzer and Van Krevelen method to evaluate solubility in different solvents. Additionally, thermodynamic parameters of solubility and transfer processes were calculated, providing a comprehensive understanding of the compound's solubility characteristics and potential adsorption in biological media (Volkova et al., 2020).
Synthesis and Antitumor Activity
A study on the synthesis of novel 7-hydroxy-4-phenylchromen-2-one–linked 1,2,4-triazoles through a click chemistry approach presented significant findings. The synthesized derivatives were subjected to cytotoxicity screening against a panel of human cancer cell lines. The results revealed that certain analogues exhibited better cytotoxic activity compared to 7-hydroxy-4-phenylchromen-2-one. Notably, one compound demonstrated potent inhibitory effects by arresting cells in the G2/M phase of the cell cycle and inducing apoptosis, highlighting its antitumor potential (Liu et al., 2017).
Trypanocidal Activity from Plant Extracts
Research on the isolation of 2,5-diphenyloxazole derivatives from the roots of Oxytropis lanata shed light on their trypanocidal activity against Trypanosoma congolense, the agent responsible for African trypanosomosis in animals. The study emphasized the inhibitory activity of oxazoles with di- and trihydroxy groups, with one particular compound showing the most potent inhibitory activity, illustrating the potential of these derivatives in combating trypanosomosis (Banzragchgarav et al., 2016).
特性
IUPAC Name |
[5-methyl-2-(4-propan-2-yloxyphenyl)-1,3-oxazol-4-yl]methyl 1-(3,4-dimethylphenyl)-5-methyltriazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O4/c1-15(2)33-22-11-8-20(9-12-22)25-27-23(19(6)34-25)14-32-26(31)24-18(5)30(29-28-24)21-10-7-16(3)17(4)13-21/h7-13,15H,14H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZALZEOTHPGQDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)OCC3=C(OC(=N3)C4=CC=C(C=C4)OC(C)C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

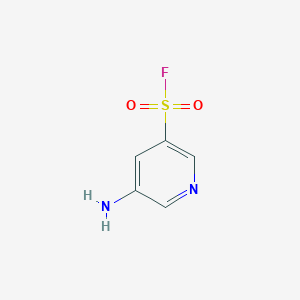
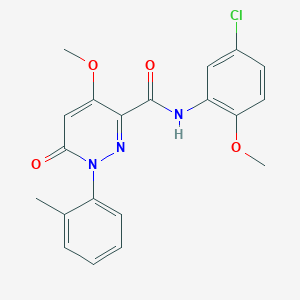
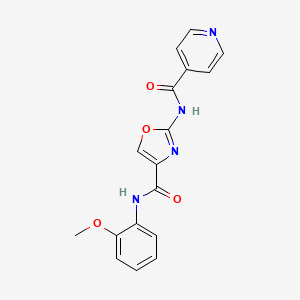
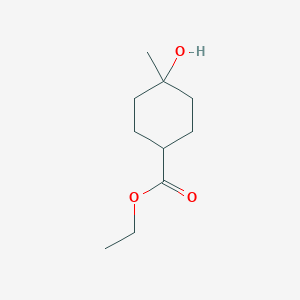

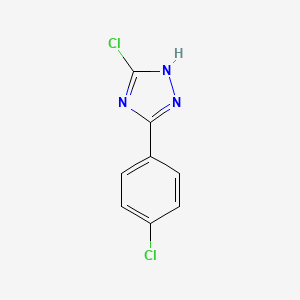
![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N,N-diisopropylacetamide](/img/structure/B2829371.png)
![N'-[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)ethyl]benzohydrazide](/img/structure/B2829372.png)
![3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-one](/img/structure/B2829374.png)
![N-(tert-butyl)-2-[3-isopropyl-6-(5-methyl-1,2,4-oxadiazol-3-yl)-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl]acetamide](/img/structure/B2829375.png)
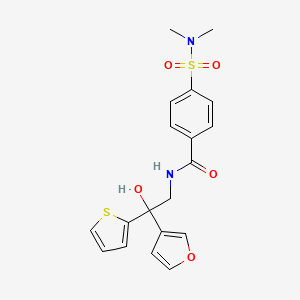
![methyl 2-amino-7-methyl-5-oxo-4-(pyridin-3-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2829377.png)
![(Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetamide](/img/structure/B2829378.png)
